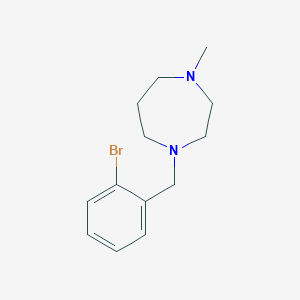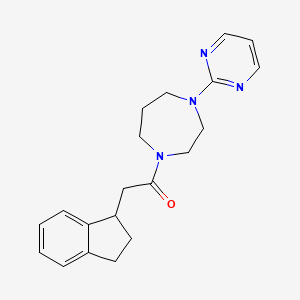![molecular formula C18H22N2OS B5672709 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5672709.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, involves reactions characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. These methods ensure precise chemical formation and identification of the compound (Özer et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like single crystal X-ray diffraction. For instance, a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was characterized revealing specific unit cell parameters and molecular conformation stabilized by intramolecular hydrogen bonds (Özer et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often explored through various synthesis methods and analysis of the resulting structures. For example, studies on similar compounds like thiocarboxamides and thiazoline-4-carboxylates show specific reactions and product yields, providing insights into the chemical behavior and reactivity (Nötzel et al., 2001).
Physical Properties Analysis
Physical properties, including crystallization patterns and conformation, are crucial in understanding the compound's behavior under different conditions. Research on structurally similar compounds provides a basis for predicting the physical properties of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide.
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds and stability, are often deduced from experimental and theoretical studies. For example, the cyclohexane ring in similar compounds has been found to adopt a chair conformation, influencing the compound's chemical behavior (Mo et al., 2011).
Propiedades
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-12-8-9-15(10-13(12)2)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXINYCHEZBEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzyloxy)-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5672630.png)


![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5672661.png)
![2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B5672665.png)
![N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5672666.png)


![3-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B5672679.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5672701.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5672706.png)
![1-(5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5672726.png)
